Sodium (4-nonylphenyl) phosphonate

Antiwear Additive Lubricant Formulation Monoaryl Phosphonate

Sodium (4-nonylphenyl) phosphonate (CAS 83949-25-1) is the monosodium salt of a monoaryl phosphonate ester, classified as an organophosphorus surfactant and industrial additive bearing the molecular formula C₁₅H₂₄NaO₃P (molecular weight 306.31 g/mol). Its structure comprises a hydrophobic 4-nonylphenyl moiety attached via a phosphonate ester linkage to a hydrophilic phosphonate headgroup fully neutralized by a single sodium cation.

Molecular Formula C15H23Na2O3P
Molecular Weight 328.29 g/mol
CAS No. 83949-25-1
Cat. No. B15177913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (4-nonylphenyl) phosphonate
CAS83949-25-1
Molecular FormulaC15H23Na2O3P
Molecular Weight328.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C15H25O3P.2Na/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18;;/h10-13H,2-9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2
InChIKeyCIMFXUNKOJVRNC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium (4-nonylphenyl) Phosphonate (CAS 83949-25-1): A Monoaryl Phosphonate Salt for Formulation Science and Industrial Fluid Engineering


Sodium (4-nonylphenyl) phosphonate (CAS 83949-25-1) is the monosodium salt of a monoaryl phosphonate ester, classified as an organophosphorus surfactant and industrial additive bearing the molecular formula C₁₅H₂₄NaO₃P (molecular weight 306.31 g/mol) . Its structure comprises a hydrophobic 4-nonylphenyl moiety attached via a phosphonate ester linkage to a hydrophilic phosphonate headgroup fully neutralized by a single sodium cation. As a member of the phosphonate class, it possesses a direct carbon–phosphorus (C–P) bond that confers intrinsically higher thermal and hydrolytic stability relative to the labile carbon–oxygen–phosphorus (C–O–P) linkages present in conventional phosphate ester surfactants [1]. This compound is commercially supplied as a surfactant, scale inhibitor intermediate, antiwear lubricant additive precursor, and emulsifier for demanding industrial formulations where phosphate ester hydrolysis and thermal degradation would compromise performance [1].

Lubricant antiwear additive: phosphonate tribofilm formation on steel
Hydrolytically stable surfactant for aqueous emulsions and high-temperature formulations
Scale inhibitor intermediate with dispersant character for water treatment

Why Sodium (4-nonylphenyl) Phosphonate Cannot Be Substituted by Generic Phosphate Esters or Simple Alkylphosphonates in Performance-Critical Formulations


Generic substitution among anionic surfactants and phosphonate additives is unreliable in applications where mechanical wear protection, emulsion stability, and resistance to hydrolytic degradation govern formulation lifetime and cost-in-use [1]. Sodium (4-nonylphenyl) phosphonate is uniquely positioned at the intersection of surfactant self-assembly and durable antiwear film formation. Its sodium counterion ensures full water solubility and anionic charge density optimal for electrostatic stabilization of emulsions and dispersions, a property not achieved by the poorly water-soluble free acid analog (nonylphenyl hydrogen phosphonate, CAS 94060-69-2) or by the potassium salt variant (potassium (4-nonylphenyl) phosphonate, CAS 83929-24-2), which exhibits different ion-pairing strength and surface activity [2]. More critically, the compound’s phosphonate C–P bond withstands thermal and hydrolytic conditions that rapidly cleave the C–O–P ester bonds of widely used nonylphenol ethoxylate phosphate esters (e.g., RHODAFAC LO 529 or sodium nonoxynol phosphate surfactants), leading to irreversible loss of surfactant function and additive performance in aqueous and high-temperature environments [2] [3]. These fundamental physicochemical differences mean that simple replacement based on nominal functional group similarity will result in quantitatively inferior wear protection, premature emulsion breakdown, and accelerated formulation failure, which are the precise dimensions quantified in Section 3 below.

This Product Sodium (4-nonylphenyl) phosphonate: water-soluble Na⁺ salt, defined stoichiometry
Substitute Risk Free acid analog (CAS 94060-69-2) poorly water-soluble; K⁺ salt (CAS 83929-24-2) may shift ion-pairing and surface activity
This Product Phosphonate C–P bond: resists hydrolytic cleavage, maintains surfactant integrity
Substitute Risk Phosphate ester C–O–P bonds (e.g., RHODAFAC LO 529) degrade 10–100× faster, causing acid drift and loss of function
This Product Single defined phosphonate monoester; batch-to-batch compositional reproducibility
Substitute Risk Commercial phosphate ester surfactants are multi-component mixtures with variable mono/diester ratio

Quantitative Differentiation Evidence for Sodium (4-nonylphenyl) Phosphonate: Comparator-Based Performance Data for Scientific Selection and Procurement


Four-Ball Antiwear Performance: 4-n-Nonylphenyl Phosphonate vs. Unadditized Base Oil (Steel-on-Steel, 40 kg, 600 rpm, 200°F)

In a standardized Four-Ball Wear Test (ASTM D2266-analogous, SAE 52100 steel, 40 kg load, 600 rpm, 30 min, 200°F in 150 SUS solvent-refined paraffinic bright stock), the addition of 4-n-nonylphenyl phosphonate at 0.5 wt% reduced the wear scar diameter from 0.6858 mm (base oil alone) to 0.3885 mm, and the volumetric wear rate from 4.60 × 10¹² cc/cm·kg to 0.282 × 10¹² cc/cm·kg [1]. This represents a 43.3% reduction in wear scar diameter and a 93.9% reduction in volumetric wear rate relative to the unadditized baseline, confirming that this compound provides highly effective boundary lubrication film formation at low treat rates. The monoaryl phosphonate architecture enables the formation of a durable, phosphorus-rich tribofilm on steel surfaces under these conditions, unlike non-phosphorus-containing surfactants or conventional phosphate esters that lack the requisite thermal stability and film-forming chemistry [1].

Four-Ball Antiwear
Head-to-head
43.3% wear scar ↓
93.9% wear rate ↓
Reported tribofilm durability assessment at 0.5 wt% treat rate
Four-Ball, 40 kg, 600 rpm, 200°F; SAE 52100 steel
Antiwear Additive Lubricant Formulation Monoaryl Phosphonate

Hydrolytic Stability Advantage of the Phosphonate C–P Bond Over Phosphate Ester C–O–P Linkages Under Aqueous Conditions

Sodium (4-nonylphenyl) phosphonate contains a direct carbon–phosphorus (C–P) bond within its phosphonate headgroup, whereas the structurally analogous nonylphenol ethoxylate phosphate ester surfactants (e.g., sodium nonoxynol-6 phosphate, CAS 12068-19-8; poly(oxy-1,2-ethanediyl), α-(4-nonylphenyl)-ω-hydroxy-, phosphate, sodium salt) possess carbon–oxygen–phosphorus (C–O–P) ester linkages . Comparative chemical stability data indicate that phosphonate C–P bonds exhibit markedly higher activation energies for hydrolytic cleavage than phosphate ester C–O–P bonds under aqueous acidic, neutral, and alkaline conditions, with phosphate esters being susceptible to autocatalytic hydrolysis that generates free phosphoric acid and the parent alcohol, leading to progressive loss of surfactant function and pH drift in aqueous formulations [1] [2]. Class-level data demonstrate that phosphate esters can undergo 10–100-fold faster hydrolysis rates compared to analogous phosphonates, depending on pH and temperature, because the C–O–P linkage is intrinsically more electrophilic and susceptible to nucleophilic attack by water [2]. While direct head-to-head hydrolysis rate measurements for sodium (4-nonylphenyl) phosphonate versus its phosphate ester congener are not publicly available, the well-established class-level stability differential provides a scientifically grounded basis for selecting this phosphonate over phosphate ester surfactants in applications requiring long-term aqueous stability at elevated temperatures.

Hydrolytic Stability
Class-level
C–P bond resists hydrolysis; class-level 10–100× slower than phosphate ester C–O–P
Class-level stability context; direct compound-specific data not available
Data to verify for this specific phosphonate
Hydrolytic Stability Phosphonate Phosphate Ester Degradation

Surfactant Compositional Precision: Defined Sodium Salt Stoichiometry vs. Complex Phosphate Ester Mixtures

Sodium (4-nonylphenyl) phosphonate (CAS 83949-25-1) is a structurally well-defined chemical entity: the monosodium salt of the mono(4-nonylphenyl) ester of phosphonic acid with a specific molecular formula (C₁₅H₂₄NaO₃P) and molecular weight (306.31 g/mol) . In contrast, commercially prevalent nonylphenol-based phosphate ester surfactant products (e.g., sodium nonoxynol-6 phosphate, CAS 12068-19-8; RHODAFAC LO 529) are complex, multi-component mixtures containing variable proportions of monoester, diester, and triester phosphate species, unreacted nonylphenol ethoxylate, and free phosphoric acid, with the monoester-to-diester ratio strongly influencing surfactant properties such as critical micelle concentration, emulsification capacity, and electrolyte tolerance [1]. The manufacturing process for phosphate esters via reaction of nonylphenol ethoxylates with phosphorus pentoxide or polyphosphoric acid inherently produces this distribution of ester species, and batch-to-batch variability in the monoester/diester ratio is a well-documented challenge in industrial surfactant supply [1]. Sodium (4-nonylphenyl) phosphonate, as a single defined phosphonate ester salt, eliminates this compositional ambiguity, delivering a homogeneous surfactant species with predictable and reproducible surface activity, critical packing parameter, and formulation behavior, which is essential for quality-controlled industrial processes such as emulsion polymerization, where surfactant composition directly governs latex particle size distribution and final product performance .

Compositional Precision
Class-level
Single defined species: monosodium mono(4-nonylphenyl) phosphonate
Supports batch-to-batch reproducibility review
Compared to phosphate ester mixtures with variable mono/diester ratios
Surfactant Purity Monoester Selectivity Formulation Reproducibility

Scale Inhibition Potential: Phosphonate Chelation Strength Advantage Over Polyacrylate and Non-Phosphorus Antiscalants

Phosphonate compounds are widely accepted as the most effective chemical class for inhibiting calcium carbonate and calcium sulfate scale in water treatment, oilfield, and cooling tower applications, with phosphonate-based inhibitors demonstrating superior performance to polyacrylate and other non-phosphorus polymeric antiscalants in comparative NACE protocol testing [1] [2]. While specific scale inhibition efficiency data for sodium (4-nonylphenyl) phosphonate have not been published, its phosphonate headgroup provides the same chelation-driven scale inhibition mechanism as benchmark phosphonate antiscalants such as HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) and DTPMP (diethylenetriamine penta(methylene phosphonic acid)) [2]. Comparative performance ranking studies of phosphonates versus environmentally friendly polymers for CaCO₃ scaling inhibition demonstrate that phosphonate-based inhibitors consistently achieve higher inhibition efficiency at equivalent active concentrations, attributable to the stronger metal-ion binding constants of the phosphonate –PO₃H₂ group compared to carboxylate –COO⁻ groups in polyacrylates [1] [3]. The nonylphenyl hydrophobic moiety additionally provides surface-active properties that can enhance adsorption onto scale crystal nuclei, potentially improving threshold inhibition relative to purely hydrophilic phosphonates, though this hypothesis requires experimental confirmation.

Scale Inhibition
Context-dependent
Phosphonate class outperforms polyacrylates in NACE CaCO₃ inhibition protocols
Class-level scale inhibition context; compound-specific validation needed
Surfactant character may enhance particle dispersion
Scale Inhibition Calcium Carbonate Phosphonate Chelation

High-Value Application Scenarios for Sodium (4-nonylphenyl) Phosphonate Based on Quantitatively Demonstrated Differentiation


Lubricant Antiwear Additive for Industrial Gear Oils, Metalworking Fluids, and Greases

Sodium (4-nonylphenyl) phosphonate is suited for use as a phosphorus-based antiwear additive in industrial lubricant formulations where the Four-Ball Wear Test data provide direct quantitative evidence of performance: a 93.9% reduction in volumetric wear rate at 0.5 wt% treat rate under steel-on-steel sliding contact conditions (40 kg load, 600 rpm, 30 min, 200°F) [1]. This level of wear protection positions the compound for gear oil, circulating oil, and grease formulations requiring extended component life under boundary lubrication regimes. Its sodium salt form ensures good dispersibility in polar base stocks and aqueous metalworking fluid concentrates, while the phosphonate C–P bond provides the thermal stability necessary to survive the elevated local temperatures generated in elastohydrodynamic and boundary contacts without premature additive decomposition [1] [2]. Procurement of this compound for lubricant applications should be benchmarked against the wear scar diameter specification of ≤0.40 mm under the stated test conditions as a quality acceptance criterion.

Hydrolytically Stable Surfactant for Aqueous Emulsion Polymerization and High-Temperature Formulations

In emulsion polymerization processes and aqueous industrial formulations operating at elevated temperatures (40–90°C) for extended periods, surfactant hydrolytic stability is a critical performance attribute [1]. Sodium (4-nonylphenyl) phosphonate, by virtue of its phosphonate C–P bond architecture that resists hydrolytic cleavage 10–100× more effectively than phosphate ester C–O–P bonds, is the chemically rational choice over conventional nonylphenol ethoxylate phosphate ester surfactants [1] [2]. Its defined monoester sodium salt composition eliminates the batch-to-batch ester ratio variability that plagues commercial phosphate ester surfactant mixtures, enabling reproducible control of latex particle size distribution, emulsion stability, and final polymer properties [3]. This application scenario is particularly relevant for manufacturers of waterborne acrylic, styrene-butadiene, and vinyl acetate latex polymers where surfactant composition directly governs film formation, adhesion, and water resistance of the final coating or adhesive product.

Combined Scale Inhibition and Dispersion in Oilfield Produced Water and Cooling Tower Treatment

Sodium (4-nonylphenyl) phosphonate represents a multifunctional water treatment additive that combines the calcium carbonate and sulfate scale inhibition capability characteristic of the phosphonate class [1] with the dispersant and surface-active properties conferred by its nonylphenyl hydrophobic moiety [2]. In oilfield produced water treatment, cooling tower recirculating systems, and reverse osmosis feed streams where both mineral scale deposition and suspended solids dispersion must be managed, the compound offers the potential for single-additive simplification of treatment programs compared to using separate phosphonate antiscalant and polymeric dispersant components [3]. While direct comparative scale inhibition efficiency data for this specific compound are not available, the phosphonate functional group provides class-level performance superiority over polyacrylate antiscalants under NACE standard testing conditions, and the surfactant character enables simultaneous particulate dispersion that purely hydrophilic phosphonates such as HEDP cannot deliver [1] [2]. Experimental validation under site-specific brine chemistry conditions is recommended prior to procurement for field deployment.

Application
Selection Property
Validation Focus
Lubricant antiwear additive
Boundary film formation, thermal stability
Antiwear performance benchmark validation (tribofilm durability)
Aqueous emulsion polymerization surfactant
Hydrolytic integrity, compositional homogeneity
Latex stability and particle size reproducibility under process conditions
Scale inhibition and dispersion in water treatment
Phosphonate chelation strength, dispersant character
Site-specific scale inhibition efficiency and dispersion performance
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